Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H10BrFO2 It is a cyclopropane derivative that features a bromine and fluorine substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromo-3-fluorobenzyl bromide with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of cyclopropane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced cyclopropane derivatives.
Scientific Research Applications
Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity towards molecular targets. The cyclopropane ring can also impart unique conformational properties that affect its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate
- Methyl 1-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate
- Methyl 1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-15-10(14)11(4-5-11)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKLZKBJHDSCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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